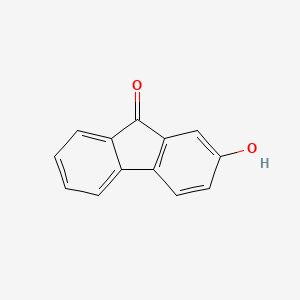
2-ヒドロキシ-9-フルオレノン
説明
2-Hydroxy-9-fluorenone (2-HOF) is a chemical compound with a wide range of applications in the scientific world. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 166-167 °C. 2-HOF is an important building block for many synthetic organic compounds and is used in the synthesis of a variety of pharmaceuticals, dyes, and other materials. It is also a useful reagent in organic synthesis, and has been used in the synthesis of other compounds such as 2-hydroxy-9-fluorenone-3-carboxylic acid and 2-hydroxy-9-fluorenone-4-carboxylic acid.
科学的研究の応用
β-シクロデキストリンとの包接錯体
2-ヒドロキシ-9-フルオレノンは、天然の環状オリゴ糖であるβ-シクロデキストリン (β-CD) と1:1 および1:2 の錯体を形成します . これらの錯体の形成は、β-CD の濃度が高い場合に、発光に異常な赤色シフトをもたらします . 錯体化により、S1 状態での分子の酸性度が低下します .
医薬品中間体
2-ヒドロキシ-9-フルオレノンは、重要な医薬品中間体として使用できます . 医薬品業界では、抗腫瘍剤や交感神経抑制剤の合成に使用できます .
農業用途
農業では、2-ヒドロキシ-9-フルオレノンは、除草剤や殺虫剤の合成に使用できます .
プラスチック工業
プラスチック業界では、ビスフェノール製品を、2-ヒドロキシ-9-フルオレノンを用いて重合プロセスにおける安定剤および可塑剤として合成できます . また、機能性ポリマー材料の製造にも使用できます .
液晶材料
液晶材料の分野では、2-ヒドロキシ-9-フルオレノンは、メソモルフィック現象を起こしやすい新しい有機化合物の合成に使用できます .
アリール置換アウロンの合成
2-ヒドロキシ-9-フルオレノンは、アリール置換アウロンのワンポット合成に使用できます .
9-フルオレノン骨格のHOMO-LUMO準位のチューニング
2-ヒドロキシ-9-フルオレノンを用いて、9-フルオレノン骨格のHOMO-LUMO準位を調整する研究が行われています .
第2世代光駆動回転分子モーターの合成
作用機序
Target of Action
The primary target of 2-Hydroxy-9-fluorenone is β-cyclodextrin (β-CD), a naturally occurring cyclic oligosaccharide . 2-Hydroxy-9-fluorenone forms complexes with β-CD, which are known to interact with a variety of organic molecules .
Mode of Action
2-Hydroxy-9-fluorenone interacts with β-CD to form 1:1 and 1:2 complexes . The formation of these complexes results in an unusual red shift in emission at higher concentrations of β-CD .
Biochemical Pathways
The biochemical pathway of 2-Hydroxy-9-fluorenone involves the formation of inclusion complexes with β-CD . The 1:2 complex of 2-Hydroxy-9-fluorenone shows a red shift from the 1:1 complex and is less fluorescent . This indicates that the 1:2 complex is more stabilized than the 1:1 complex .
Pharmacokinetics
The pharmacokinetics of 2-Hydroxy-9-fluorenone are influenced by its interaction with β-CD. The formation of 1:1 and 1:2 complexes with β-CD affects the compound’s absorption, distribution, metabolism, and excretion (ADME) properties . The complexation makes the molecule less acidic in the S1 state, which could impact its bioavailability .
Result of Action
The result of 2-Hydroxy-9-fluorenone’s action is the formation of inclusion complexes with β-CD . These complexes have different stoichiometries and exhibit different fluorescence properties . The formation of these complexes could have potential applications in various fields, such as drug delivery and environmental remediation .
Action Environment
The action of 2-Hydroxy-9-fluorenone is influenced by environmental factors such as the concentration of β-CD . Higher concentrations of β-CD lead to the formation of a 1:2 complex, which is more stabilized and exhibits a red shift in emission . This suggests that the efficacy and stability of 2-Hydroxy-9-fluorenone could be modulated by adjusting the concentration of β-CD .
生化学分析
Biochemical Properties
2-Hydroxy-9-fluorenone has been found to interact with various enzymes and proteins. For instance, it has been reported to form complexes with β-cyclodextrin . The formation of these complexes can lead to changes in the properties of 2-Hydroxy-9-fluorenone, such as a red shift in emission at higher concentrations of β-cyclodextrin .
Cellular Effects
The cellular effects of 2-Hydroxy-9-fluorenone are not fully understood yet. It is known that this compound can interact with various cellular processes. For instance, it has been reported to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxy-9-fluorenone involves its interactions with various biomolecules. For example, it has been reported to bind with enzymes such as dioxygenase . This binding can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of 2-Hydroxy-9-fluorenone can change over time in laboratory settings. For instance, it has been reported that the formation of complexes with β-cyclodextrin can lead to a red shift in emission at higher concentrations of β-cyclodextrin . This suggests that the properties of 2-Hydroxy-9-fluorenone can change over time depending on its environment .
Metabolic Pathways
2-Hydroxy-9-fluorenone is involved in various metabolic pathways. For instance, it has been reported to be a part of the degradation pathway of fluorene . In this pathway, it interacts with enzymes such as dioxygenase .
Transport and Distribution
It is known that this compound can form complexes with β-cyclodextrin, which may influence its transport and distribution .
Subcellular Localization
It is known that this compound can interact with various cellular compartments through its interactions with proteins and enzymes .
特性
IUPAC Name |
2-hydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBPHMYNSICJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219716 | |
| Record name | 2-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6949-73-1 | |
| Record name | 2-Hydroxyfluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-9-fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6949-73-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyfluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-9-fluorenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR37FXR63Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-hydroxy-9-fluorenone produced in biological systems?
A1: Research shows that the fungus Cunninghamella elegans metabolizes fluorene, a tricyclic aromatic hydrocarbon, into several byproducts. One such byproduct is 2-hydroxy-9-fluorenone. This novel metabolite is formed through the oxidation of fluorene at the C-9 position, followed by further hydroxylation at the C-2 position. []
Q2: Does 2-hydroxy-9-fluorenone form inclusion complexes?
A2: Yes, research indicates that 2-hydroxy-9-fluorenone can form inclusion complexes with β-cyclodextrin. Interestingly, this interaction differs from the complex formation observed with 2-hydroxyfluorene, highlighting the impact of the C-9 ketone group on the inclusion process. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



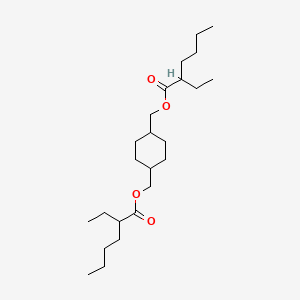
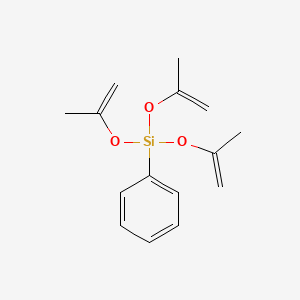
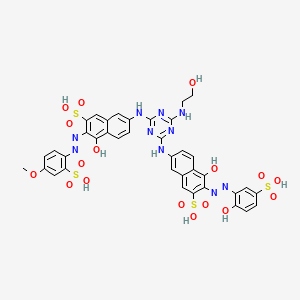
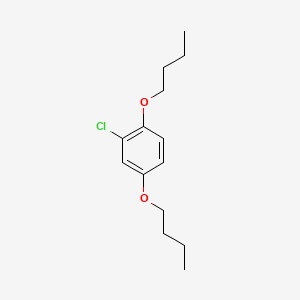

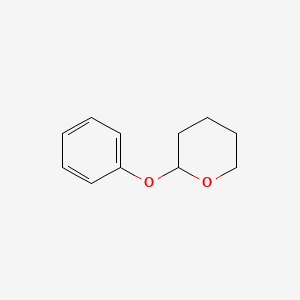

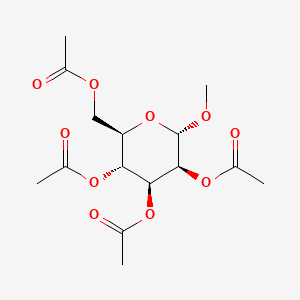
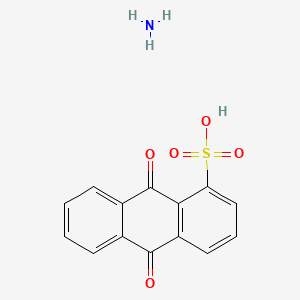

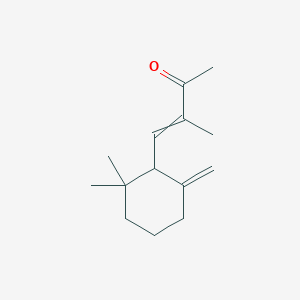
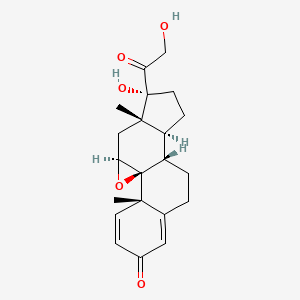
![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)
